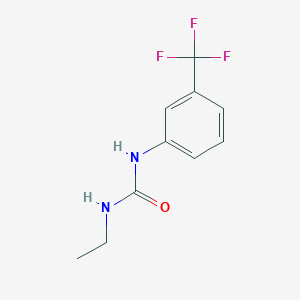

1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

783-06-2 |

|---|---|

Molecular Formula |

C10H11F3N2O |

Molecular Weight |

232.20 g/mol |

IUPAC Name |

1-ethyl-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C10H11F3N2O/c1-2-14-9(16)15-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,16) |

InChI Key |

FGRDDASXWCZPIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethyl N 3 Trifluoromethylphenyl Urea and Analogues

Established Reaction Pathways for Urea (B33335) Scaffold Construction

The formation of the urea backbone is a cornerstone of organic synthesis, with several reliable methods having been established over decades of research. These pathways are characterized by their robustness and broad applicability.

Amine-Isocyanate Condensation Approaches

The most traditional and widely employed method for constructing unsymmetrical N,N'-disubstituted ureas is the condensation reaction between an amine and an isocyanate. organic-chemistry.orgnih.gov This approach is highly efficient for the synthesis of 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea. The reaction involves the nucleophilic addition of ethylamine (B1201723) to the electrophilic carbonyl carbon of 3-(trifluoromethyl)phenyl isocyanate.

The key isocyanate intermediate, 3-(trifluoromethyl)phenyl isocyanate, can be generated from the corresponding arylamine, 3-(trifluoromethyl)aniline (B124266). This conversion can be achieved using phosgene (B1210022) or safer phosgene equivalents like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.govasianpubs.org Alternatively, metal-free methods for isocyanate generation from arylamines and CO₂ have been developed, offering a milder and more sustainable route. scholaris.ca Once the isocyanate is formed, its reaction with ethylamine proceeds, often in an inert solvent such as acetone (B3395972), to yield the final urea product. asianpubs.org This method is favored for its high yields and the commercial availability of the starting materials. A variety of amines can be successfully used in this type of reaction, making it a versatile tool for creating libraries of urea derivatives. acs.org

General Reaction Scheme:

Step 1 (Isocyanate Formation): Ar-NH₂ + Phosgene equivalent → Ar-N=C=O

Step 2 (Urea Formation): Ar-N=C=O + R-NH₂ → Ar-NH-C(=O)-NH-R

In the context of the target molecule, the specific reaction is: 3-(Trifluoromethyl)phenyl isocyanate + Ethylamine → this compound

This condensation reaction is generally exothermic and can be carried out at room temperature or slightly below, providing good to excellent yields of the desired urea. asianpubs.org

Urea Fusion Processes for Specific Derivatives

Urea fusion represents a classical method for the synthesis of substituted ureas, typically involving the heating of urea with a suitable amine. umich.edu In this process, ammonia (B1221849) is eliminated as a byproduct. For the synthesis of a specific derivative like this compound, this would theoretically involve heating 3-(trifluoromethyl)aniline with an excess of ethylurea, or a multi-step process starting from urea itself.

A more relevant "fusion" or high-temperature process described in the literature involves the thermal decomposition of N,N,N'-trisubstituted ureas to generate an isocyanate and a secondary amine. google.comgoogle.com While this is a decomposition pathway, the reverse reaction—the high-temperature reaction of a secondary amine and an isocyanate—can be considered a type of fusion synthesis. However, the direct fusion of an amine with urea is a more direct interpretation. For instance, heating an amine hydrochloride salt with urea can yield the corresponding substituted urea. umich.edu This method, while straightforward, can sometimes lead to mixtures of products and may require harsh conditions. google.com Another approach involves the carbonylation of amines using S,S-dimethyl dithiocarbonate as a phosgene substitute to produce N,N'-dialkylureas. organic-chemistry.org

Innovations in Synthetic Protocols

To improve efficiency, safety, and versatility, modern synthetic chemistry has introduced innovative techniques for the synthesis of urea derivatives. These methods often lead to shorter reaction times, higher yields, and access to novel chemical structures.

Microwave-Assisted Synthesis Enhancements for Urea Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of urea derivatives. nih.govnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. researchgate.net For the synthesis of N-aryl-N'-alkylureas, microwave irradiation can facilitate the condensation of amines and isocyanates or other precursors under solvent-free conditions, which offers additional environmental benefits. researchgate.netyoutube.com

The advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes. nih.govyoutube.com

Improved Yields: The high and uniform heating can minimize the formation of side products.

Solvent-Free Conditions: Many microwave-assisted reactions can be run without a solvent, simplifying purification and reducing waste. researchgate.net

A general procedure could involve mixing an aryl hydrazine (B178648) with a suitable ketone in an acidic solution within a sealed microwave vial and irradiating for 10-15 minutes. youtube.com This highlights the speed and efficiency of microwave-assisted protocols in creating heterocyclic structures that can be precursors to or analogues of complex ureas.

Asymmetric Synthetic Routes to Chiral Precursors

While this compound is an achiral molecule, the synthesis of chiral analogues is of significant interest in medicinal chemistry, where enantiomeric purity is often crucial for biological activity. nih.gov Asymmetric synthesis aims to produce a chiral product from an achiral starting material. nih.gov This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a "chiral pool" of naturally occurring enantiopure compounds.

For analogues of the target compound, chirality could be introduced via the ethyl group (e.g., by using a chiral amine like (S)-1-phenylethylamine) or by modifications to the phenyl ring that create a stereocenter. A key strategy involves the asymmetric synthesis of chiral precursors, such as chiral alcohols or amines.

One relevant example is the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov This chiral alcohol is a valuable building block and can be converted into the corresponding chiral amine, which can then be used in a condensation reaction to form a chiral urea analogue. nih.gov Biocatalysis, using whole recombinant E. coli cells, has proven effective for this reduction, achieving high enantiomeric excess (>99.9%). nih.gov

Optimization of Reaction Conditions and Yield for Research Scale

Optimizing reaction parameters is crucial for maximizing yield and purity, especially on a research scale where material conservation is important. Key factors include temperature, solvent, catalyst, and reaction time.

For the standard amine-isocyanate condensation, the reaction is often performed in a suitable solvent like acetone at temperatures ranging from below ambient to room temperature to control the exothermic nature of the reaction. asianpubs.org Monitoring the reaction via techniques like Thin-Layer Chromatography (TLC) helps determine the optimal reaction time, which is typically in the range of a few hours. asianpubs.org

In microwave-assisted syntheses, the primary parameters for optimization are the power level and the duration of irradiation. researchgate.net A systematic variation of these factors can identify the conditions that provide the highest yield in the shortest time.

The table below summarizes optimized conditions found in the literature for the synthesis of ureas and their precursors.

| Synthetic Method | Reactants | Solvent/Conditions | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Amine-Isocyanate Condensation | Pyridyl amide + Aryl isocyanate | Acetone | < 40 to RT | 3-4 h | Good | asianpubs.org |

| Microwave-Assisted Synthesis | 4-Hydroxycoumarin + Amines | Solvent-free | N/A (MW Irradiation) | 10-20 min | Good to Excellent | nih.govresearchgate.net |

| Oxime Formation | Trifluoromethyl acetophenone (B1666503) + Hydroxylamine HCl | Aliphatic alcohol / NaOH (aq) | 0 to 45 | 2-7 h | 78-85 | google.com |

| Asymmetric Bioreduction | 3'-(Trifluoromethyl)acetophenone | Aqueous buffer (with Tween-20) | 30 | 18 h | 91.5 | nih.gov |

Mechanistic Elucidation in Biological Research Systems

Molecular Target Identification and Validation Strategies

Currently, there is no publicly available scientific literature that identifies or validates specific molecular targets for 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea. Research efforts to screen this compound against panels of known biological targets or to identify novel binding partners through methods such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction have not been reported.

Investigation of Intracellular Signaling Pathway Perturbations

Detailed investigations into the effects of this compound on intracellular signaling pathways are not present in the available scientific literature. Consequently, there is no information regarding its potential to modulate key signaling cascades, such as those involving protein kinases, phosphatases, or second messengers.

Elucidation of Enzyme Kinetics and Inhibition Mechanisms

There is no published research detailing the enzyme kinetics or inhibition mechanisms of this compound. Studies to determine its potential as an enzyme inhibitor, including the calculation of parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) against specific enzymes, have not been documented.

Assessment of Receptor Binding Dynamics and Functional Outcomes

Scientific data on the receptor binding dynamics and subsequent functional outcomes for this compound are not available. There are no reports of studies investigating its affinity for any specific receptors or its potential as an agonist, antagonist, or allosteric modulator.

Cellular Response Characterization and Phenotypic Analysis

Characterization of cellular responses and detailed phenotypic analysis following treatment with this compound have not been described in the scientific literature. Therefore, information regarding its effects on cellular processes such as proliferation, apoptosis, differentiation, or migration is currently unavailable.

Preclinical Metabolism Studies and Metabolite Identification

There are no available reports on the preclinical metabolism of this compound. Studies to identify its metabolic fate, including the characterization of its metabolites in in vitro or in vivo systems, have not been published.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug discovery for modeling the interaction between a small molecule ligand and a protein target.

For a compound like 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea, docking studies would be employed to predict its binding affinity and mode of interaction within the active site of a target protein. Previous research on related aryl urea (B33335) compounds, such as those targeting B-RAF kinases, has demonstrated the utility of this approach. nih.govresearchgate.net Docking analyses for these related structures have successfully identified key hydrogen bonding and specific orientations within the enzyme's active site that are crucial for their inhibitory activity. nih.govresearchgate.net A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding pocket of a relevant receptor. The results would be analyzed to identify key interactions, such as hydrogen bonds formed by the urea moiety and hydrophobic interactions involving the trifluoromethyl-phenyl group.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This method provides detailed information on the conformational changes of a molecule and the stability of a ligand-protein complex.

Applying MD simulations to this compound, particularly when complexed with a protein target identified through docking, would offer insights into the stability of the binding. The simulation would track the atomic movements over a set period, allowing researchers to observe the flexibility of the ligand in the binding site and the persistence of key intermolecular interactions. For instance, simulations can reveal whether the hydrogen bonds predicted by docking are stable over time. Studies on other molecular systems have used MD simulations to assess the stability of ligand-protein complexes and to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a theoretical tool used to explore the energy of a molecule as a function of its geometry. It helps in identifying stable conformers (local minima) and transition states for conformational changes. For a flexible molecule like this compound, with rotatable bonds, PES mapping can be used to understand its conformational landscape. By systematically rotating key dihedral angles, such as those around the urea linkage and the ethyl group, a PES map can be generated to reveal the energy barriers between different conformations and to identify the lowest-energy (most stable) structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the calculated HOMO–LUMO energy gap was found to be 3.8918 eV. nih.gov A similar FMO analysis for this compound would calculate these energy levels, providing insights into its chemical reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model, molecular descriptors (which are numerical representations of chemical and physical properties) are calculated for a set of molecules with known activities.

While no specific QSAR studies have been published for this compound, research on other diaryl urea derivatives has successfully used this approach. nih.gov In these studies, descriptors related to molecular size, branching, aromaticity, and polarizability were found to be important for the compounds' inhibitory activity against B-RAF kinase. nih.govresearchgate.net A QSAR study including this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. The resulting model could then be used to predict the activity of new, unsynthesized derivatives.

Cheminformatics and Bioinformatics Approaches for Target Prediction and Design

While specific and extensive research on the cheminformatics and bioinformatics-driven target prediction for "this compound" is not widely published, the methodologies applied to structurally similar urea derivatives can be extrapolated to understand its potential applications. These computational techniques are instrumental in identifying potential biological targets and in the rational design of new, more potent, and selective molecules.

The general approach involves using the three-dimensional structure of the compound to screen against databases of biological targets, such as enzymes and receptors. The urea moiety is a key structural feature, capable of forming multiple hydrogen bonds, which is a desirable trait for interacting with protein targets. nih.gov

Virtual Screening and Molecular Docking:

One of the primary computational techniques used is molecular docking. In this process, the 3D structure of "this compound" would be placed into the binding site of a known protein target in a variety of orientations and conformations. A scoring function is then used to estimate the binding affinity between the compound and the protein. This method can be used to screen large libraries of compounds against a single target or to predict the most likely target for a single compound by docking it against a panel of proteins.

For instance, studies on other phenyl urea derivatives have successfully used molecular docking to predict their binding modes within the active sites of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov Similar approaches could be applied to "this compound" to explore its potential as an inhibitor of various kinases or other enzymes implicated in disease.

Pharmacophore Modeling:

Pharmacophore modeling is another powerful tool. A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. For "this compound," a pharmacophore model would include features like hydrogen bond donors and acceptors from the urea group, and hydrophobic/aromatic features from the phenyl and trifluoromethyl-phenyl rings. This model can then be used to search databases for other compounds that fit the model, potentially leading to the discovery of novel molecules with similar biological activities. Studies on urea-based compounds have utilized pharmacophore modeling to identify novel inhibitors for targets like nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies for "this compound" are available, research on other urea derivatives has demonstrated the utility of this approach. nih.gov By analyzing a set of related molecules, QSAR models can predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.

Illustrative Data from Computational Studies:

The following tables represent the type of data that would be generated from cheminformatics and bioinformatics studies of "this compound." Please note that this data is illustrative and based on typical findings for similar compounds, as specific published data for this exact molecule is limited.

Table 1: Predicted Physicochemical Properties

This table outlines the computationally predicted physicochemical properties of "this compound," which are important for its drug-like characteristics. uni.lu

| Property | Predicted Value |

| Molecular Formula | C10H11F3N2O |

| Molecular Weight | 248.21 g/mol |

| XlogP | 2.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Table 2: Illustrative Molecular Docking Results

This table shows hypothetical molecular docking scores of "this compound" against a panel of potential cancer-related protein targets. Lower binding energy scores typically indicate a more favorable interaction.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -8.5 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 1UWH | -7.9 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.2 |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 5D24 | -8.1 |

Development and Research of Novel Derivatives and Analogues

Rational Design Principles for New Chemical Entities

The rational design of new molecules based on the trifluoromethyl-phenyl-urea scaffold is heavily guided by structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features influence a compound's biological activity. For instance, in the development of related diaryl urea (B33335) derivatives, the trifluoromethyl phenyl ring and the urea moiety have been identified as essential for anti-cancer properties, as alterations to these groups often lead to decreased activity. mdpi.com

Key design principles emerging from research on analogous urea compounds include:

Electronic Properties of Substituents: The electronic properties of groups attached to the phenyl rings play a significant role. Studies on similar urea-based compounds have shown that strong electron-withdrawing groups on the phenyl rings are often favored for enhanced biological activity. nih.gov

Linker Flexibility: The linker connecting the urea functionality to other parts of the molecule is a critical determinant of activity. Modifications to the length and flexibility of alkyl-urea linkers can influence cytotoxicity, with a slight increase in linker length sometimes resulting in increased activity. nih.gov

Conformational Preferences: The spatial arrangement, or conformation, of the molecule is crucial. For the urea moiety, a trans,trans conformation is often preferred for optimal interaction with biological targets. nih.gov Substitution on the nitrogen atoms of the urea group can significantly impact these conformational preferences. nih.gov

Hydrogen Bonding: The urea group itself is a key hydrogen-bonding motif. The nitrogen atoms and the carbonyl oxygen can participate in hydrogen-bond interactions within the binding pockets of target proteins, which is a critical consideration in the design process. nih.gov

Synthesis and Characterization of Libraries of Analogues

The generation of new derivatives for testing involves the synthesis of compound libraries, where a common core structure is systematically decorated with a variety of different chemical groups. A prevalent method for synthesizing phenyl-urea derivatives is the reaction of a substituted phenyl isocyanate with an appropriate amine. mdpi.comnih.gov

For example, a general procedure involves dissolving the desired isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, and an amine, like propargylamine, in a dry solvent such as dichloromethane. mdpi.com The reaction is typically stirred at room temperature until completion, after which the solvent is evaporated to yield the urea product. mdpi.com

Alternatively, an amine can be treated with a suitable isocyanate in a solvent like tetrahydrofuran. nih.gov Upon completion of the reaction, the mixture is concentrated, and the resulting product is purified, often using column chromatography. nih.gov

The characterization of these newly synthesized analogues is a critical step to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the structure of the molecule. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition and molecular weight of the synthesized compounds. mdpi.comnih.gov

A study on related urea compounds successfully synthesized a series of derivatives, with yields ranging from 36% to 56%, which were then purified and characterized to confirm their chemical structures. nih.gov

High-Throughput Screening and Biological Profiling of Novel Compounds

Once a library of analogues is synthesized, it undergoes high-throughput screening (HTS) to rapidly assess the biological activity of a large number of compounds. HTS allows researchers to identify "hits"—compounds that show a desired biological effect.

In one screening campaign of 32,000 compounds, researchers identified 19 initial hits, including a 1-phenyl-3-(1-phenylethyl)urea derivative, which inhibited Ca²⁺ influx with a half-maximal inhibitory concentration (IC₅₀) of 3.25 µmol/L. nih.gov Following the initial HTS, these hits are subjected to further biological profiling to characterize their effects more thoroughly. This can include:

Dose-Response Studies: Determining the IC₅₀ values to quantify the potency of the compounds. nih.gov

Secondary Assays: Evaluating the compounds in different biological assays to understand their mechanism of action or effects on cellular processes, such as the inhibition of Interleukin-2 (IL-2) production in Jurkat cells. nih.gov

Cytotoxicity Assays: Assessing the toxicity of the compounds to cells. nih.gov

This multi-step process of screening and profiling allows for the efficient identification and prioritization of the most promising compounds from a large library for further development. nih.gov

Lead Optimization Strategies for Enhanced Potency and Selectivity

Following the identification of a "lead" compound from screening, lead optimization strategies are employed to improve its properties, such as potency and selectivity. This is an iterative process of designing, synthesizing, and testing new analogues based on the structure of the lead compound.

Structure-activity relationship (SAR) data is crucial for this process. For example, research on a series of urea compounds demonstrated that structural modifications could enhance cytotoxic activity by six-fold compared to the initial hit molecule. nih.gov This optimization was achieved by exploring different substituents on the phenyl rings. nih.gov

Key findings from SAR studies on related urea structures that guide lead optimization include:

Substituents on Phenyl Rings: For some series, derivatives with electron-donating groups on one of the phenyl rings showed more potent inhibitory activity than those with electron-withdrawing groups. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms can be critical. In one study, the S-configuration of an alkyl substituent was found to be more potent than the R-configuration. nih.gov

Urea Substitution: Modifying the urea group itself, for instance by substituting the hydrogen atoms with other groups, can impact activity and cytotoxicity. N,N'-disubstituted or N'-substituted derivatives have shown relatively low cytotoxicity while maintaining inhibitory activity in certain assays. nih.gov

The goal of these strategies is to develop a compound with a superior therapeutic profile compared to the original lead. researchgate.net

Table 1: Example of Lead Optimization Data for Phenyl Urea Derivatives

| Compound | Modification | IC₅₀ (µmol/L) for Ca²⁺ Influx Inhibition | Notes |

|---|---|---|---|

| Hit Compound | 1-phenyl-3-(1-phenylethyl)urea | 3.25 | Initial hit from HTS nih.gov |

| Analogue 5b | N,N'-disubstituted derivative | Data Not Specified | Improved IL-2 inhibition and low cytotoxicity nih.gov |

| Analogue 8g | Optimized "head" and "tail" moieties | Data Not Specified | 6-fold improvement in cytotoxicity over hit 4a nih.gov |

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to create novel compounds by modifying the core structure (scaffold) or specific functional groups of a molecule. researchgate.netnih.gov These techniques aim to improve drug-like properties, discover novel chemical space, or circumvent existing patents while retaining the desired biological activity. nih.govscispace.com

Bioisosteric replacement involves swapping a functional group with another that has similar physical or chemical properties, with the expectation of maintaining the same biological effect. researchgate.net For example, in the context of urea derivatives, a urea moiety might be replaced with a thiourea (B124793) or a carbamate (B1207046) to see if activity is maintained or improved. nih.gov In one study, this specific replacement had no significant impact on the compound's activity. nih.gov

Scaffold hopping is a more drastic change, where the central molecular framework is replaced with a structurally different one that maintains the original orientation of key binding groups. nih.govscispace.com In the development of Sorafenib analogues, a complex molecule containing a urea moiety, researchers have successfully replaced the phenoxy core with various aromatic and heterocyclic rings, which in some cases maintained or enhanced cytotoxicity. mdpi.com

These strategies are powerful tools for lead generation and optimization, allowing medicinal chemists to explore a wider range of chemical structures beyond simple functional group modifications. nih.govnih.gov

Advanced Analytical Techniques in Chemical Research

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopy provides invaluable information regarding the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to piece together the molecular puzzle, from the connectivity of atoms to the identification of functional groups and the determination of molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise structure of 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea can be confirmed. uva.nl

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and trifluoromethyl-phenyl moieties, as well as the urea (B33335) N-H protons.

Aromatic Protons: The protons on the trifluoromethyl-phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution of the trifluoromethyl group, a complex splitting pattern is anticipated.

Urea N-H Protons: The two N-H protons of the urea linkage will likely appear as two separate broad singlets or multiplets, with their chemical shifts being sensitive to solvent and concentration.

Ethyl Group Protons: The ethyl group will give rise to a triplet for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons, coupled to the methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the downfield region of the spectrum (typically δ 110-140 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

Urea Carbonyl Carbon: The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 150-160 ppm.

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet with a large coupling constant (J-coupling) with the three fluorine atoms.

Ethyl Group Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum.

The following table summarizes the expected chemical shifts for this compound, based on data from similar structures and general chemical shift ranges. organicchemistrydata.orgsigmaaldrich.comepfl.ch

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 | - |

| Urea N-H | Variable | - |

| Ethyl CH₂ | ~3.3 (quartet) | ~35 |

| Ethyl CH₃ | ~1.2 (triplet) | ~15 |

| Phenyl-C | - | 110 - 140 |

| Phenyl-C-CF₃ | - | ~131 (quartet) |

| Urea C=O | - | ~155 |

| CF₃ | - | ~124 (quartet) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

For comparison, the related compound 1,3-diphenylurea (B7728601) shows aromatic proton signals between δ 6.98 and 7.46 ppm and a urea N-H signal at δ 8.63 ppm in DMSO-d₆. chemicalbook.com In another similar structure, 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (B124793), the aromatic protons appear around δ 7.5-8.0 ppm. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected vibrational frequencies include:

N-H Stretching: The N-H bonds of the urea group typically show one or two sharp absorption bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the aromatic ring and the ethyl group are expected in the 2850-3100 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the urea is anticipated around 1630-1680 cm⁻¹. This is a key diagnostic peak for the urea functionality.

N-H Bending and C-N Stretching: These vibrations typically appear in the 1500-1650 cm⁻¹ region and can sometimes overlap.

C-F Stretching: Strong absorption bands due to the C-F bonds of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

The table below outlines the principal IR absorption bands anticipated for this compound, based on data for similar urea compounds. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (Aromatic & Aliphatic) | Stretching | 2850 - 3100 |

| C=O (Urea) | Stretching | 1630 - 1680 |

| N-H | Bending | 1500 - 1650 |

| C-N | Stretching | 1500 - 1650 |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its elemental composition.

For this compound (molecular formula C₁₀H₁₁F₃N₂O), the expected monoisotopic mass is approximately 232.08 g/mol . uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm this with a high degree of accuracy.

Commonly observed ions in electrospray ionization (ESI) mass spectrometry would include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The predicted m/z values for these adducts are presented in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.08963 |

| [M+Na]⁺ | 255.07157 |

| [M+K]⁺ | 271.04551 |

| [M-H]⁻ | 231.07507 |

Data sourced from PubChem. uni.lu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to study the fragmentation pattern of the molecule, which is useful for structural confirmation and for identifying potential metabolites in biological systems.

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. researchgate.neteurjchem.com

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.

HPLC is a versatile technique for separating components of a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed for purity analysis.

A standard HPLC setup for this compound would likely involve:

Column: A C18 stationary phase is commonly used for the separation of moderately polar to nonpolar compounds.

Mobile Phase: A mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. google.com The composition of the mobile phase can be optimized in an isocratic or gradient elution mode to achieve the best separation.

Detection: A UV detector is suitable for this compound due to the presence of the aromatic phenyl ring, which absorbs UV light. A detection wavelength in the range of 210-254 nm would likely be appropriate.

The retention time of the compound under specific HPLC conditions serves as a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative analysis and purity determination. For related ureas, purities of over 98% are often confirmed by HPLC. calpaclab.com

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For chiral molecules, a specialized form of GC is employed to determine the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. This is typically achieved by using a chiral stationary phase (CSP) within the GC column. The CSP interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification.

While this compound is not itself chiral, this technique is crucial for the analysis of its chiral precursors or derivatives. For instance, the synthesis of related chiral alcohols, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which serves as a key building block for various compounds, relies on methods that can verify high enantiomeric excess. nih.gov The asymmetric reduction of a precursor ketone to this alcohol can be monitored using GC, where the resulting enantiomers are separated on a chiral column. nih.gov

The separation of stereoisomers of other complex molecules, like furan (B31954) derivatives, has been successfully achieved using capillary GC with a cyclodextrin-based chiral stationary phase. nih.gov The resolution of separation in such cases is often dependent on temperature, with lower temperatures generally providing better peak resolution. nih.gov This highlights the capability of GC as a precise tool for verifying the stereochemical outcome of asymmetric syntheses relevant to the production of complex urea derivatives.

In Vitro and Cellular Assay Methodologies

The biological activity of this compound and related compounds is investigated through a variety of in vitro and cellular assays. These methods provide critical insights into the compound's effects on enzymes, cell viability, and fundamental cellular processes.

Spectrophotometry is a widely used technique to measure enzyme activity by detecting changes in light absorbance. bohrium.com In a typical enzyme assay, the enzyme, its substrate, and the test compound (as a potential inhibitor) are mixed, and the rate of product formation or substrate depletion is monitored over time. This rate is often measured by a change in the absorbance of a chromogenic product at a specific wavelength. sigmaaldrich.cn

For urea-based compounds, a common approach is a coupled enzyme assay. For example, the activity of urease, which hydrolyzes urea, can be measured. The resulting ammonia (B1221849) can then be used in a secondary reaction that produces a colored product, allowing for spectrophotometric quantification. sigmaaldrich.cn This principle is adaptable for screening inhibitors. Phenyl urea derivatives have been evaluated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), where their inhibitory potency (IC50) is determined by measuring the reduction in enzyme activity across a range of compound concentrations. nih.gov

Table 1: Example Data from Spectrophotometric Enzyme Inhibition Assay for Phenyl Urea Derivatives This table illustrates the type of data obtained from spectrophotometric assays for enzyme inhibitors, showing the inhibitory concentration (IC50) for various derivatives against the IDO1 enzyme.

| Compound Derivative | Substitution | IDO1 Inhibition IC50 (µM) |

|---|---|---|

| Derivative 1 | para-CH3 | 8.613 |

| Derivative 2 | para-Cl | 5.687 |

| Derivative 3 | para-F | 5.475 |

| Derivative 4 | para-Br | 4.077 |

Data is representative of findings for phenyl urea derivatives as reported in similar studies. nih.gov

Cell-based cytotoxicity assays are fundamental in drug discovery to assess the effect of a chemical compound on cell viability and proliferation. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common colorimetric method for this purpose. japsonline.com In this assay, living cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. japsonline.com The amount of formazan produced, which can be dissolved and quantified by measuring its absorbance, is directly proportional to the number of viable cells. japsonline.comnih.gov

Studies on structurally similar compounds, such as 3-(trifluoromethyl)phenylthiourea (B159877) analogues, have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. These assays revealed that certain derivatives were highly cytotoxic to colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often with greater potency than the standard chemotherapeutic agent cisplatin. nih.gov

Table 2: Cytotoxicity (IC50) of 3-(Trifluoromethyl)phenylthiourea Analogs in Human Cancer Cell Lines This table presents IC50 values obtained via MTT assay for thiourea analogs structurally related to this compound, demonstrating their antiproliferative effects.

| Cell Line | Tumor Type | Compound 1 IC50 (µM) | Compound 2 IC50 (µM) | Compound 8 IC50 (µM) |

|---|---|---|---|---|

| SW480 | Primary Colon Cancer | 4.9 ± 0.9 | 1.5 ± 0.3 | 4.5 ± 0.2 |

| SW620 | Metastatic Colon Cancer | 8.0 ± 0.7 | 3.5 ± 0.4 | 3.5 ± 0.3 |

| PC3 | Metastatic Prostate Cancer | 6.4 ± 0.3 | 8.9 ± 0.4 | 4.9 ± 0.6 |

| K-562 | Chronic Myelogenous Leukemia | 3.8 ± 0.5 | 2.1 ± 0.1 | 3.9 ± 0.4 |

Data adapted from studies on 3-(trifluoromethyl)phenylthiourea analogs. nih.gov

Flow cytometry is a sophisticated technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they flow in a fluid stream through a beam of light. It is widely used to study the cell cycle and apoptosis (programmed cell death).

For cell cycle analysis, cells are typically stained with a fluorescent dye, such as propidium (B1200493) iodide or DAPI, that binds stoichiometrically to DNA. auctoresonline.orgthermofisher.com The fluorescence intensity of each cell is then proportional to its DNA content, allowing the distinction and quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

To detect apoptosis, researchers can use methods like Annexin V staining, which identifies the externalization of phosphatidylserine—an early marker of apoptosis. Research on 3-(trifluoromethyl)phenylthiourea derivatives has utilized flow cytometry to demonstrate that these compounds can induce late-stage apoptosis or necrosis in cancer cells. nih.gov For example, certain derivatives were shown to cause a dramatic increase in the apoptotic cell population in colon cancer and leukemia cell lines after treatment. nih.gov

Table 3: Apoptosis Induction by 3-(Trifluoromethyl)phenylthiourea Analogs This table summarizes the percentage of late apoptotic/necrotic cells as determined by flow cytometry following treatment with IC50 concentrations of the compounds.

| Cell Line | Compound 1 (% Late Apoptosis) | Compound 2 (% Late Apoptosis) | Compound 8 (% Late Apoptosis) | Control (% Late Apoptosis) |

|---|---|---|---|---|

| SW480 | 93 ± 2.1 | 99 ± 0.5 | 94 ± 1.5 | 8 ± 1.0 |

| SW620 | 80 ± 1.5 | 95 ± 1.0 | 78 ± 2.0 | 7 ± 0.5 |

| K-562 | 64 ± 1.0 | 73 ± 1.0 | 60 ± 2.5 | 5 ± 1.0 |

Data adapted from studies on 3-(trifluoromethyl)phenylthiourea analogs. nih.gov

Functional proteomics aims to understand the function of proteins on a large scale, including their interactions, to create an "interactome" map. This map reveals the complex network of protein-protein and protein-ligand interactions within a cell, providing deep insights into biological pathways and a compound's mechanism of action. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) or yeast two-hybrid screens are commonly used for this purpose.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. nih.govplos.org The method works by reverse transcribing messenger RNA (mRNA) from a sample into complementary DNA (cDNA), which is then amplified. The amplification process is monitored in real-time using fluorescent dyes, and the amount of fluorescence is proportional to the amount of amplified DNA, thus reflecting the initial amount of mRNA. nih.gov

To ensure accuracy, the data is normalized using reference genes (also known as housekeeping genes) that are stably expressed across different experimental conditions. nih.govplos.org Although no studies have been published detailing the specific gene expression changes induced by this compound, the known biological activities of similar compounds suggest key genes for investigation. For instance, since related urea derivatives induce apoptosis, qRT-PCR would be an ideal method to quantify changes in the expression of pro-apoptotic genes (e.g., Bax, caspase-3) and anti-apoptotic genes (e.g., Bcl-2). researchgate.net Such analysis would provide crucial information on the molecular pathways activated by the compound to exert its cytotoxic effects.

Research Perspectives and Interdisciplinary Contributions

Role as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea make it a candidate for development as a chemical probe. The urea (B33335) group is a key structural element in many biologically active molecules, capable of forming hydrogen bonds with biological targets such as enzymes and receptors.

Phenylurea derivatives are known to act as inhibitors of photosystem II (PSII), a key protein complex in photosynthesis. nies.go.jpresearchgate.net This inhibitory action is the basis for the herbicidal activity of many phenylurea compounds. nies.go.jpresearchgate.netpurdue.edu As such, this compound could potentially be used as a chemical probe to study the electron transport chain in photosynthetic organisms.

Furthermore, certain urea derivatives have been developed as inhibitors for various enzymes, including kinases and epoxide hydrolases. google.comnih.govnih.gov The trifluoromethyl group can enhance properties like metabolic stability and binding affinity. Therefore, this compound could serve as a starting point for the design of selective chemical probes for these enzyme families, aiding in the elucidation of their roles in cellular signaling and disease.

Contributions to Preclinical Drug Discovery Paradigms

Kinase Inhibition: A significant area of research for phenylurea derivatives is in the development of kinase inhibitors for cancer therapy. google.comnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The urea moiety can act as a hydrogen-bond donor-acceptor motif, interacting with the hinge region of the kinase domain. The trifluoromethyl group can contribute to binding affinity and selectivity.

Table 1: Examples of Phenylurea Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Therapeutic Area |

| Phenylureas | p38 MAP kinase, Syk, Src | Anti-inflammatory google.com |

| Diaryl ureas | Multiple kinases | Anticancer nih.gov |

| Urea derivatives | FGFR1 | Metastatic Triple-Negative Breast Cancer nih.gov |

Other Therapeutic Areas: Urea derivatives have been investigated for a wide range of other therapeutic applications, including as anti-tuberculosis agents and for neurological disorders. nih.govmdpi.com The potential for this compound to be explored in these areas exists, pending further investigation into its specific biological activities. A study on a related compound, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), showed it to be a dual inhibitor of soluble epoxide hydrolase and p38 kinase, with potential applications in Alzheimer's disease. nih.gov

Impact on Design of Advanced Agrochemicals and Materials

The phenylurea class of compounds has a long and significant history in the agrochemical industry, primarily as herbicides. nies.go.jpresearchgate.netpurdue.edu The mode of action for these herbicides is the inhibition of photosynthesis at photosystem II. nies.go.jpresearchgate.net The specific substituents on the phenyl ring and the urea nitrogen atoms modulate the herbicidal activity and crop selectivity.

The presence of a trifluoromethyl group is a common feature in modern agrochemicals, as it can increase the efficacy and metabolic stability of the compound. While N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea is a known herbicide, the specific impact of an ethyl group in this compound on herbicidal activity would require empirical testing. nih.gov

Table 2: Common Phenylurea Herbicides and their Characteristics

| Herbicide | Chemical Name | Primary Use | Mode of Action |

| Diuron | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Broad-spectrum weed control nies.go.jp | Photosystem II inhibitor nies.go.jp |

| Linuron | 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea | Selective weed control in crops purdue.edu | Photosystem II inhibitor purdue.edu |

| Isoproturon | 3-(4-Isopropylphenyl)-1,1-dimethylurea | Weed control in cereals researchgate.net | Photosystem II inhibitor researchgate.net |

Beyond agrochemicals, urea-based structures are also being explored in material science. For instance, new thiourea (B124793) and urea derivatives containing trifluoromethyl groups have been synthesized and studied for their solid-state properties and potential antimicrobial effects. tandfonline.com The ability of the urea group to form strong intermolecular hydrogen bonds can lead to the formation of well-ordered supramolecular structures, a desirable characteristic in crystal engineering and the design of new materials.

Future Trajectories in Chemical Biology, Pharmacology, and Material Science Research

The future research directions for this compound and its analogs are likely to be diverse, spanning multiple scientific disciplines.

In chemical biology , the focus will likely be on developing more selective and potent chemical probes based on this scaffold. By systematically modifying the ethyl and trifluoromethylphenyl groups, researchers can fine-tune the binding affinity and selectivity for specific biological targets. This could lead to new tools for studying complex biological processes with greater precision.

In pharmacology , the established precedent of trifluoromethylphenyl ureas as kinase inhibitors suggests that this compound could be a lead compound for the development of new anticancer agents. nih.govgoogle.com Structure-activity relationship (SAR) studies would be crucial to optimize its potency and selectivity against specific cancer-related kinases. nih.govnih.gov Furthermore, its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, warrants exploration. nih.govnih.gov

In material science , the self-assembly properties of urea derivatives driven by hydrogen bonding could be exploited to create novel functional materials. tandfonline.com Research could focus on the synthesis of polymers or crystalline materials incorporating the this compound motif to explore their optical, electronic, or mechanical properties.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea, and how can reaction efficiency be optimized?

The synthesis typically involves coupling reactions between substituted phenyl isocyanates and ethylamine derivatives. A common approach is the nucleophilic addition of ethylamine to 3-(trifluoromethyl)phenyl isocyanate under inert conditions. To optimize yield:

- Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

- For scale-up, consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR to verify substituent positions and urea backbone conformation. The trifluoromethyl group ( ppm in F NMR) is a key diagnostic marker .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the urea moiety (e.g., N–H···O interactions) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- FT-IR : Identify urea C=O stretching (~1640–1680 cm) and N–H bending (~1550 cm) .

Q. How do solubility properties of this compound influence experimental design in biological assays?

- Solvent Selection : The compound is hydrophobic due to the trifluoromethyl and aromatic groups. Use DMSO for stock solutions (<10% v/v in aqueous buffers to avoid cytotoxicity) .

- Surfactants : For in vitro studies, add polysorbate-80 (0.01–0.1%) to enhance solubility in cell culture media .

- LogP Estimation : Computational tools (e.g., MarvinSketch) predict logP ~3.5, indicating moderate lipophilicity. Validate via shake-flask method .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like DNA gyrase or kinases?

- Software : Use AutoDock Vina for high-throughput docking. Prepare the ligand (optimize 3D structure with Open Babel) and target protein (PDB ID, e.g., 1KZN for DNA gyrase) .

- Scoring Function : Prioritize binding poses with strong hydrogen bonds to urea’s carbonyl and NH groups. Validate via molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability .

- Benchmarking : Compare binding affinities against known inhibitors (e.g., ciprofloxacin for gyrase) to identify competitive or allosteric mechanisms .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values)?

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Include positive controls (e.g., staurosporine) .

- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic validation .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to reduce oxidative metabolism .

- Prodrug Design : Mask the urea group with a cleavable ester or carbamate to enhance bioavailability .

- In Vitro ADME : Assess hepatic microsomal stability (human/rat) and CYP450 inhibition profiles to guide structural modifications .

Q. How can computational tools like UCSF Chimera aid in visualizing supramolecular interactions in crystal structures?

- Visualization : Load .pdb files to analyze hydrogen bonds, π-π stacking, and hydrophobic interactions. Use the "FindHBond" tool to map donor-acceptor distances .

- Multiscale Modeling : Overlay electrostatic potential maps (from Gaussian calculations) to predict solvent-accessible surfaces .

- Collaborative Analysis : Share session files via Chimera’s "Collaboratory" extension for real-time team review .

Methodological Notes

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .

- Software Licenses : Use academic licenses for UCSF Chimera and AutoDock Vina to ensure compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.